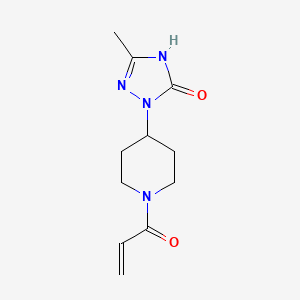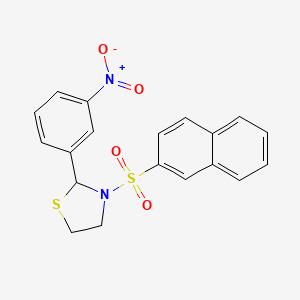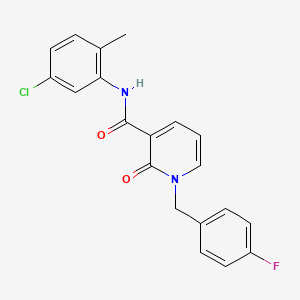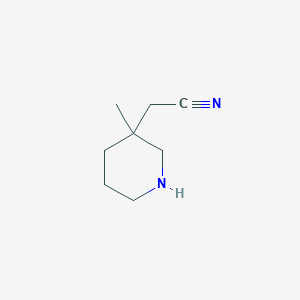
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as CM-40907, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It belongs to the class of oxalamide derivatives and has been shown to have potent anti-tumor activity in preclinical studies.
Mécanisme D'action
The mechanism of action of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves the inhibition of LSD1, which is a histone demethylase that regulates gene expression by removing methyl groups from lysine residues on histone proteins. LSD1 is overexpressed in various types of cancer, and its inhibition by N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide binds to the active site of LSD1 and forms a covalent bond with the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects:
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been shown to have potent anti-tumor activity in preclinical models. It inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide induces apoptosis in cancer cells by reactivating tumor suppressor genes and blocking the activity of LSD1. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in lab experiments include its potent anti-tumor activity, specificity for LSD1, and moderate yield and purity of the synthesis. However, the limitations of using N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in lab experiments include its moderate solubility in water, which may affect its bioavailability and pharmacokinetics, and the need for careful purification and characterization of the intermediate and final compounds.
Orientations Futures
For the research on N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide include the optimization of its synthesis and formulation to improve its pharmacokinetics and bioavailability, the evaluation of its toxicity and safety profile in preclinical and clinical studies, and the identification of biomarkers that can predict its efficacy in cancer patients. Other potential applications of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide include the treatment of other diseases that are associated with dysregulated gene expression, such as neurodegenerative disorders and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves a series of steps starting from the reaction of 2-phenylmorpholine with cycloheptyl isocyanate to form the intermediate compound, which is then reacted with ethyl oxalyl chloride to yield the final product. The synthesis is a multistep process that requires careful purification and characterization of the intermediate and final compounds. The yield of the synthesis is moderate, and the purity of the final product is high.
Applications De Recherche Scientifique
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. The mechanism of action of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1), which plays a critical role in the regulation of gene expression. LSD1 is overexpressed in various types of cancer, and its inhibition by N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
N'-cycloheptyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-6-1-2-7-11-18)22-12-13-24-14-15-27-19(16-24)17-8-4-3-5-9-17/h3-5,8-9,18-19H,1-2,6-7,10-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAHUNDHVBEVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[2-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2949750.png)
![1-(Chloromethyl)-3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2949755.png)


![2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2949760.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2949762.png)
![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2949765.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)
